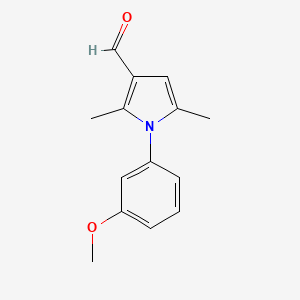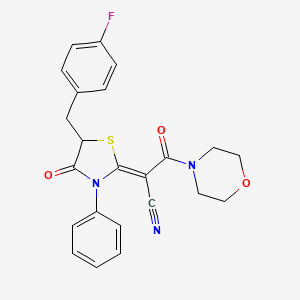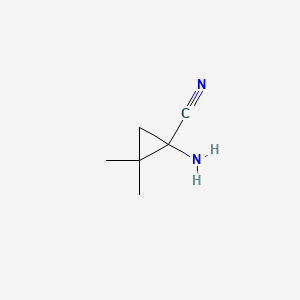
1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-A-10 is a synthetic compound known for its ability to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3) induced by oncostatin M (OSM) in cancer cells . This compound is a derivative of OSM-SMI-10 and has shown significant potential in cancer research due to its inhibitory effects on STAT3, a critical pathway in cancer cell proliferation and survival .
Scientific Research Applications
OSM-A-10 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to inhibit STAT3 phosphorylation, OSM-A-10 is extensively studied in cancer research.
Inflammatory Diseases: OSM-A-10’s inhibitory effects on STAT3 make it a candidate for research in inflammatory diseases where STAT3 plays a role in the inflammatory response.
Neurodegenerative Diseases: Research is ongoing to explore the potential of OSM-A-10 in treating neurodegenerative diseases by modulating STAT3 activity.
Drug Development: OSM-A-10 serves as a lead compound for developing new drugs targeting the STAT3 pathway, which is implicated in various diseases.
Preparation Methods
The synthesis of OSM-A-10 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its biological activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic compounds and coupling reactions to form the basic skeleton of OSM-A-10.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s inhibitory effects on STAT3.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.
Chemical Reactions Analysis
OSM-A-10 undergoes several types of chemical reactions, including:
Oxidation: OSM-A-10 can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of OSM-A-10.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Mechanism of Action
OSM-A-10 exerts its effects by inhibiting the phosphorylation of STAT3, a transcription factor involved in cell growth and survival. The compound binds to the STAT3 protein, preventing its activation by oncostatin M. This inhibition blocks the downstream signaling pathways that promote cancer cell proliferation and survival . The primary molecular targets of OSM-A-10 are the STAT3 protein and its associated signaling pathways, including the Janus kinase (JAK) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
OSM-A-10 is unique compared to other similar compounds due to its specific inhibitory effects on STAT3 phosphorylation induced by oncostatin M. Similar compounds include:
OSM-SMI-10: The parent compound of OSM-A-10, which also inhibits STAT3 but with different potency and specificity.
OSM-SMI-10B: A derivative of OSM-SMI-10 that has shown similar inhibitory effects on STAT3 but may have different pharmacokinetic properties.
Other STAT3 Inhibitors: Various other compounds that inhibit STAT3 through different mechanisms, such as small molecule inhibitors targeting the SH2 domain of STAT3.
OSM-A-10 stands out due to its specific action on oncostatin M-induced STAT3 phosphorylation, making it a valuable tool in research focused on this pathway.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-12(9-16)11(2)15(10)13-5-4-6-14(8-13)17-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPVHYRCFNPCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2685020.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide](/img/structure/B2685023.png)



![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2685034.png)
![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)


![2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2685040.png)

